2-Methoxyhippurohydroxamic acid

Description

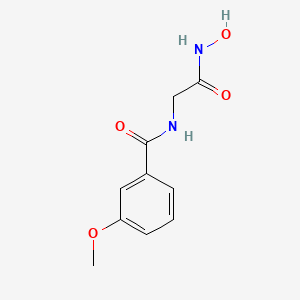

Structure

3D Structure

Properties

CAS No. |

65654-09-3 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

N-[2-(hydroxyamino)-2-oxoethyl]-3-methoxybenzamide |

InChI |

InChI=1S/C10H12N2O4/c1-16-8-4-2-3-7(5-8)10(14)11-6-9(13)12-15/h2-5,15H,6H2,1H3,(H,11,14)(H,12,13) |

InChI Key |

DCHIOYOYIFRQNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Methoxyhippurohydroxamic Acid

Advanced Synthetic Routes for 2-Methoxyhippurohydroxamic Acid

The creation of this compound relies on the formation of both an amide bond and a hydroxamic acid functional group. Advanced synthetic routes focus on achieving this with high efficiency, control over stereochemistry where applicable, and the use of modern catalytic systems.

Stereoselective Synthesis Approaches for this compound

While this compound itself is not chiral, stereoselective synthesis becomes crucial when developing chiral analogs or when using chiral starting materials where the retention of stereochemical integrity is paramount. Drawing from established methods for N-acylamino acid synthesis, several strategies can be envisioned for the stereoselective preparation of derivatives of this compound. acs.orgnih.gov

One common approach involves the acylation of an amino acid or its derivative. In a hypothetical stereoselective synthesis of a chiral analog, one would start with a chiral amino acid. The acylation of this amino acid with 2-methoxybenzoyl chloride under Schotten-Baumann conditions would yield the corresponding N-(2-methoxybenzoyl)amino acid. bohrium.com To maintain stereochemical purity, coupling reagents that minimize racemization, such as carbodiimides with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma), are often employed. nih.gov

The subsequent conversion of the carboxylic acid to the hydroxamic acid can be achieved by reacting the activated carboxylic acid (for instance, as a mixed anhydride (B1165640) or an active ester) with hydroxylamine. nih.govsemanticscholar.org The choice of coupling agent and reaction conditions is critical to prevent epimerization of the chiral center.

A summary of potential stereoselective synthetic steps is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Steps for Chiral Analogs of this compound

| Step | Description | Key Reagents | Considerations |

| 1 | Acylation of a chiral amino acid | 2-Methoxybenzoyl chloride, Base (e.g., NaOH, Triethylamine) | Control of pH and temperature to prevent racemization. |

| 2 | Peptide Coupling | Coupling reagents (e.g., DCC/HOBt, HATU), 2-Methoxybenzoic acid, Chiral amino acid ester | Use of racemization-suppressing additives. |

| 3 | Hydroxamic Acid Formation | Activated N-acylamino acid, Hydroxylamine (NH2OH) | Mild reaction conditions to preserve stereointegrity. |

Novel Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. For the synthesis of N-acylamino acids, the precursors to hydroxamic acids, several catalytic approaches have been developed. nih.govgoogle.com One such method is amidocarbonylation, which involves the reaction of an aldehyde, an amide, and carbon monoxide in the presence of a catalyst, typically a cobalt or palladium complex. google.com For a compound like this compound, this could theoretically involve the reaction of 2-methoxybenzamide, formaldehyde, and carbon monoxide.

Enzymatic synthesis represents another frontier, offering high selectivity and mild reaction conditions. bohrium.comnih.gov Lipases and other hydrolases can catalyze the formation of the amide bond between a 2-methoxybenzoic acid ester and glycine (B1666218) or a glycine derivative. nih.gov While not directly producing the hydroxamic acid, this enzymatic step can provide the N-acylamino acid precursor in a green and efficient manner.

The conversion of the resulting 2-methoxyhippuric acid to the hydroxamic acid can also be facilitated by catalysts. For instance, the activation of the carboxylic acid can be achieved using catalytic amounts of coupling reagents. organic-chemistry.org

Table 2: Novel Catalytic Approaches for N-Acylamino Acid Synthesis

| Catalytic Method | Description | Potential Reactants for 2-Methoxyhippuric Acid Synthesis | Advantages |

| Amidocarbonylation | One-pot reaction of an aldehyde, amide, and CO. google.com | 2-Methoxybenzamide, Formaldehyde, Carbon Monoxide | Atom economy, direct formation of the N-acyl structure. |

| Enzymatic Synthesis | Use of enzymes like lipases to form the amide bond. nih.gov | 2-Methoxybenzoic acid ester, Glycine | High selectivity, mild conditions, environmentally friendly. |

Chemical Derivatization Strategies for this compound Analogs

Chemical derivatization of this compound is essential for creating analogs with modified properties, such as enhanced biological activity or improved detectability in analytical assays.

Functional Group Modifications for Enhanced Biological Probes

The hydroxamic acid moiety is a known metal chelator and is often responsible for the biological activity of this class of compounds. unl.ptwikipedia.orgmdpi.com Modifications to the core structure of this compound can be made to develop fluorescent or otherwise labeled probes for studying biological systems.

For example, a fluorescent tag could be introduced by modifying the 2-methoxybenzoyl group. If a phenol (B47542) or amine functionality were present on the aromatic ring, it could be coupled with a fluorophore like a rhodamine or naphthalimide derivative. acs.org Alternatively, the glycine part of the molecule could be replaced with a functionalized amino acid that allows for the attachment of a probe.

The synthesis of organoselenium hybrids of hydroxamic acids has also been explored to enhance biological activity. mdpi.com This suggests that introducing a selenium atom into the structure of this compound could be a viable strategy for creating novel bioactive compounds.

Pre-column and Post-column Derivatization Techniques in Analytical Research

In analytical chemistry, particularly in chromatography, derivatization is often employed to improve the separation and detection of analytes. meddocsonline.org For a compound like this compound, which may not have a strong chromophore or fluorophore for sensitive UV or fluorescence detection, derivatization can be highly beneficial.

Pre-column derivatization involves reacting the analyte with a labeling reagent before it is introduced into the chromatographic system. For this compound, the hydroxamic acid group or any other reactive handle could be targeted. For instance, if the parent compound, 2-methoxyhippuric acid, is being analyzed, its carboxylic acid group can be derivatized with a fluorescent labeling agent. meddocsonline.org

Post-column derivatization occurs after the analyte has been separated on the column but before it reaches the detector. This is often done when the derivatizing reagent would interfere with the separation. A common post-column reaction for compounds with amide or amine groups is the reaction with ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) to produce highly colored or fluorescent products. nih.gov

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, such as the nature of the sample matrix and the desired sensitivity.

Table 3: Derivatization Techniques for Analytical Research

| Technique | Description | Potential Reagents for Hippuric Acid Derivatives | Purpose |

| Pre-column Derivatization | Analyte is derivatized before chromatographic separation. meddocsonline.org | Fluorescent labeling agents for carboxylic acids (e.g., 4-bromomethyl-7-methoxycoumarin) | Enhance detection sensitivity, improve chromatographic properties. |

| Post-column Derivatization | Derivatization occurs after separation and before detection. nih.gov | Ninhydrin, o-Phthalaldehyde (OPA) | Introduce a chromophore or fluorophore for detection. |

Enzymatic Inhibition and Mechanistic Elucidation of 2 Methoxyhippurohydroxamic Acid

Urease Inhibition by 2-Methoxyhippurohydroxamic Acid

Inhibition Kinetics and Concentration-Response Relationships (e.g., IC50 values)

No specific IC50 values or other kinetic constants for the inhibition of urease by this compound were found in the reviewed literature.

Comparative Analysis of this compound Against Other Hydroxamate Urease Inhibitors

Without kinetic data for this compound, a direct comparative analysis against other known hydroxamate inhibitors such as Acetohydroxamic acid (AHA) or 2-Octynohydroxamic acid is not possible.

Molecular Mechanisms of Enzyme-2-Methoxyhippurohydroxamic Acid Interaction

While the general mechanisms for hydroxamic acid inhibition of urease are understood, specific studies elucidating the interaction of the 2-methoxy isomer are absent. General principles of hydroxamic acid-based urease inhibition include:

Active Site Directed Inhibition Mechanisms : Hydroxamic acids typically act as active-site directed inhibitors.

Metal Ion Coordination in Enzyme Active Sites : The hydroxamic acid functional group is known to chelate the two nickel (Ni) ions in the binuclear active center of urease, which is crucial for the enzyme's catalytic activity.

Slow Binding and Conformational Changes : Some hydroxamic acids have been noted to be slow-binding inhibitors of urease, a process that can involve conformational changes in the enzyme upon inhibitor binding.

Without dedicated research on this compound, any discussion on these mechanisms would be speculative and not adhere to the strict, data-driven requirements of the requested article.

Broader Enzymatic Targets and Inhibition Profiles Beyond Urease

While this compound is a recognized inhibitor of urease, its therapeutic potential may extend to other enzymatic targets. The hydroxamic acid functional group, a key feature of this compound, is known to be a versatile inhibitor of a wide range of enzymes, particularly metalloenzymes. However, specific research detailing the inhibitory activity of this compound against enzymes other than urease is not extensively documented in publicly available scientific literature.

The general class of hydroxamic acids has been investigated for its inhibitory effects on several families of enzymes. These include, but are not limited to, matrix metalloproteinases (MMPs), histone deacetylases (HDACs), cyclooxygenases (COXs), lipoxygenases (LOXs), and tyrosinase. The mechanism of inhibition by hydroxamic acids often involves the chelation of the metal ions, such as zinc or copper, present in the active site of these enzymes. This interaction can disrupt the catalytic activity of the enzyme, leading to its inhibition.

For instance, hydroxamic acid-based compounds are well-established as potent inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Similarly, the hydroxamic acid moiety is a key pharmacophore in many histone deacetylase inhibitors, which are a class of compounds being investigated for cancer therapy.

Computational Chemistry and Theoretical Modeling of 2 Methoxyhippurohydroxamic Acid

Quantum Chemical Calculations of 2-Methoxyhippurohydroxamic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, which in turn dictates its structure and reactivity.

The electronic structure of this compound governs its chemical behavior. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. wordpress.com

Global reactivity descriptors, calculated from these orbital energies, provide a quantitative measure of the molecule's chemical potential, hardness, and electrophilicity. These descriptors help in understanding how the molecule will interact with other chemical species. eurjchem.com For instance, the hydroxamic acid moiety is known for its ability to chelate metal ions, a property that is fundamentally electronic in nature and crucial for its potential role as a metalloenzyme inhibitor. ethernet.edu.etresearchgate.net The presence of the methoxy (B1213986) group and the phenyl ring further modulates the electron distribution across the molecule. eurjchem.com

| Quantum Chemical Descriptor | Predicted Value (a.u.) | Significance |

|---|---|---|

| HOMO Energy | -0.25 to -0.22 | Electron-donating capability, susceptibility to electrophilic attack. |

| LUMO Energy | -0.05 to -0.02 | Electron-accepting capability, susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~0.20 | Chemical reactivity and kinetic stability. A larger gap implies higher stability. wordpress.com |

| Chemical Potential (μ) | -0.15 to -0.12 | Electron escaping tendency; related to electronegativity. |

| Chemical Hardness (η) | ~0.10 | Resistance to change in electron distribution. wordpress.com |

| Global Electrophilicity (ω) | ~0.10 to ~0.15 | Propensity to accept electrons. |

Note: The values in this table are hypothetical estimates based on typical values for similar functional groups and are intended for illustrative purposes.

The protonation state of a molecule at physiological pH is crucial for its solubility, membrane permeability, and interaction with biological targets. nih.gov this compound has two primary ionizable protons: one on the hydroxyl group of the hydroxamic acid moiety and one on the amide nitrogen. Hydroxamic acids are generally weak acids, with the N-OH proton typically having a pKa value in the range of 8.5 to 9.5 in aqueous solutions. nih.govacs.org The acidity can be influenced by electron-withdrawing or -donating groups. acs.org

Computational methods can predict pKa values with considerable accuracy. These methods often employ thermodynamic cycles that calculate the Gibbs free energies of the acid and its conjugate base in both the gas phase and solution, using a continuum solvent model. nih.gov Direct approaches that calculate the free energy change of dissociation directly in the solvent are also used. nih.gov Predicting the pKa of this compound is essential for understanding which form—neutral or anionic—will predominate in a biological environment and be responsible for its activity. ethernet.edu.et The deprotonated hydroxamate anion is typically the form that chelates metal ions in enzyme active sites. acs.org

| Ionizable Group | Estimated pKa | Dominant State at pH 7.4 | Significance |

|---|---|---|---|

| Hydroxamic Acid (-CONHOH) | 8.5 - 9.5 nih.govacs.org | Protonated (Neutral) | Key for metal chelation upon deprotonation. researchgate.net |

| Amide (-CO-NH-) | > 15 | Protonated (Neutral) | Generally not acidic under physiological conditions but can act as an H-bond donor. |

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum mechanics provides a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility and interactions with its environment over time.

Hydroxamic acid derivatives are well-known inhibitors of zinc-dependent enzymes, most notably histone deacetylases (HDACs). worldscientific.comtandfonline.com MD simulations are a powerful tool to study the dynamic behavior of an inhibitor like this compound within an HDAC active site. nih.gov These simulations can reveal how the ligand adapts its conformation to fit the binding pocket, the stability of key interactions, and the role of surrounding amino acid residues. tandfonline.com

Upon binding, the hydroxamic acid group typically forms strong coordinate bonds with the catalytic zinc ion. nih.gov The rest of the molecule, including the methoxy-substituted phenyl ring and the glycine (B1666218) linker, settles into a deep channel in the enzyme, making various hydrogen bonds and van der Waals contacts. researchgate.net MD simulations can track the fluctuations in these interactions, the rotation of dihedral angles within the ligand, and the movement of the protein itself, providing a detailed picture of the binding mechanism and the stability of the enzyme-inhibitor complex. tandfonline.comnih.gov

| Conformational Parameter | Observation from MD Simulations (Hypothetical) | Implication for Binding |

|---|---|---|

| Torsion Angle (Phenyl-Carbonyl) | Fluctuations between 20° and 40° | Allows the phenyl ring to optimize hydrophobic contacts in the binding pocket. |

| Torsion Angle (Amide Bond) | Remains relatively planar (near 180°) | Maintains structural integrity of the linker region. |

| Hydroxamate-Zn2+ Distance | Stable at ~2.1 ± 0.2 Å | Indicates strong and stable chelation of the catalytic zinc ion, crucial for inhibition. nih.gov |

| RMSD of Ligand | Low (< 1.5 Å) after initial equilibration | Suggests a stable binding mode within the active site. worldscientific.com |

The interaction of a molecule with the surrounding solvent, typically water in biological systems, profoundly influences its structure and function. MD simulations can be used to analyze the hydration shell of this compound, revealing the number, arrangement, and dynamics of water molecules in its immediate vicinity. pusan.ac.kr

| Molecular Region | Hydration Characteristic | Predicted First Shell Water Count | Significance |

|---|---|---|---|

| Hydroxamic Acid Group (-C=O, -OH) | Strong H-bonding nih.gov | 4 - 6 | Key for solubility and must be displaced for direct interaction with enzyme. |

| Amide Linker (-C=O, -NH) | H-bond donor and acceptor pg.edu.pl | 3 - 5 | Contributes to overall solubility and conformational stability in water. |

| Methoxy Group (-OCH3) | H-bond acceptor | 1 - 2 | Slightly enhances polarity and interaction with water. |

| Phenyl Ring | Hydrophobic hydration | Structured "cage-like" water | Drives hydrophobic interactions and contributes to binding entropy. |

Molecular Docking and Binding Affinity Predictions for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential inhibitors. For this compound, docking studies would typically target the active site of a metalloenzyme like HDAC.

The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a function that approximates the binding free energy. nih.gov For a hydroxamic acid inhibitor, a successful docking pose will almost invariably show the hydroxamic acid group chelating the catalytic zinc ion in a bidentate fashion. mdpi.com The methoxy-substituted phenyl ring would likely occupy a hydrophobic tunnel leading from the active site, while the amide linker makes hydrogen bonds with residues along the channel. nih.gov The docking score and predicted binding energy provide an estimate of the inhibitor's potency. nih.gov

| Docking Parameter | Hypothetical Predicted Value | Key Interacting Residues (HDAC8 example) | Significance |

|---|---|---|---|

| Docking Score (kcal/mol) | -8.0 to -9.5 | - | Predicts favorable binding affinity. |

| Estimated Binding Energy (kcal/mol) | -7.5 to -9.0 | - | Quantifies the strength of the inhibitor-enzyme interaction. |

| Coordinate Bonds | 2 | Zn2+ | Essential for potent inhibition of zinc-dependent enzymes. mdpi.com |

| Hydrogen Bonds | 2 - 4 | His142, His143, Gly151 | Stabilizes the ligand in the binding channel. |

| Hydrophobic/π-π Interactions | Multiple | Phe152, Phe207, Tyr306 | Anchors the aromatic portion of the inhibitor. nih.gov |

Prediction of Enzyme-Ligand Complex Geometries

A crucial first step in understanding the mechanism of action of this compound is to determine its three-dimensional orientation and conformation when bound to a target enzyme. This is achieved through computational methods like molecular docking and molecular dynamics (MD) simulations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. plos.orgnih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on a set of energy-based functions. The resulting poses provide a static snapshot of the most likely binding modes. For this compound, docking studies would be instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the target enzyme's active site.

Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding pose and to study the dynamic behavior of the enzyme-ligand complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the complex's flexibility and the stability of the interactions predicted by docking. youtube.com These simulations can reveal subtle conformational changes in both the ligand and the enzyme upon binding, offering a more realistic and dynamic picture of the interaction.

Table 1: Predicted Intermolecular Interactions between this compound and a Hypothetical Enzyme Active Site

| Interacting Residue (Enzyme) | Atom/Group (Ligand) | Interaction Type | Predicted Distance (Å) |

| HIS 198 | Hydroxamic acid -OH | Hydrogen Bond | 2.1 |

| GLU 202 | Hydroxamic acid C=O | Hydrogen Bond | 2.5 |

| TYR 225 | Methoxy group -OCH3 | Hydrophobic | 3.8 |

| PHE 250 | Phenyl ring | π-π Stacking | 4.2 |

| LEU 154 | Benzoyl group | Hydrophobic | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information that would be generated from molecular docking and MD simulations.

Free Energy Calculations of this compound Binding

While docking and MD simulations provide qualitative insights into binding, quantifying the binding affinity is essential for drug design and optimization. Free energy calculations are a set of computational methods used to estimate the binding free energy (ΔG_bind) of a ligand to its target. frontiersin.org A more negative ΔG_bind value indicates a stronger and more stable interaction.

Several methods are available for calculating binding free energies, including endpoint methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), as well as more rigorous alchemical free energy calculations. nih.gov

The MM/PBSA and MM/GBSA methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a solvation free energy term. nih.gov These calculations are typically performed on snapshots taken from an MD simulation trajectory.

Alchemical free energy calculations, such as thermodynamic integration and free energy perturbation, provide a more accurate but computationally intensive approach. nih.govnih.gov These methods involve a non-physical transformation of the ligand into a "dummy" molecule or another ligand in both the solvated state and when bound to the protein. By calculating the work required for these transformations, the relative or absolute binding free energy can be determined. frontiersin.org

Table 2: Hypothetical Binding Free Energy Calculations for this compound

| Computational Method | ΔG_bind (kcal/mol) |

| MM/PBSA | -8.5 ± 0.7 |

| MM/GBSA | -9.2 ± 0.6 |

| Thermodynamic Integration | -10.1 ± 0.3 |

Note: The data in this table is hypothetical and for illustrative purposes, showcasing the type of quantitative predictions obtained from free energy calculations.

These computational approaches are powerful tools in the study of this compound, enabling the prediction of its binding behavior and affinity. The insights gained from these theoretical models are invaluable for understanding its mechanism of action and for the rational design of new, improved therapeutic agents.

Spectroscopic Characterization and Structural Research of 2 Methoxyhippurohydroxamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

While specific experimental spectra for 2-Methoxyhippurohydroxamic acid are not widely published, the expected chemical shifts can be reliably predicted based on its constituent functional groups and data from analogous structures like benzohydroxamic acids and N-acyl amino acids. analis.com.mynih.gov

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 7.0-8.0 ppm). The methylene (B1212753) (-CH₂-) protons of the glycine (B1666218) linker and the methoxy (B1213986) (-OCH₃) protons would resonate in the midfield region, while the labile protons of the amide (-NH-) and hydroxamic acid (-OH) groups would show broad signals at a higher chemical shift, the exact position of which is sensitive to solvent, concentration, and temperature.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbons of the amide and hydroxamic acid groups are expected to be the most downfield, typically above 165 ppm. The aromatic carbons would resonate between 110 and 160 ppm, with the carbon attached to the methoxy group showing a characteristic shift. The aliphatic methylene and methoxy carbons would appear in the most upfield region of the spectrum. docbrown.infochemicalbook.com

Predicted NMR Data for this compound

| Predicted ¹H-NMR Data (in DMSO-d₆) | ||

|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity |

| Aromatic H | 7.0 - 7.8 | m |

| Amide NH | ~8.5 | t (triplet) |

| Methylene CH₂ | ~4.0 | d (doublet) |

| Methoxy OCH₃ | ~3.9 | s (singlet) |

| Hydroxamic NH | ~9.0 | s (broad) |

| Hydroxamic OH | ~10.7 | s (broad) |

| Predicted ¹³C-NMR Data (in DMSO-d₆) | ||

| Assignment | Predicted δ (ppm) | |

| Amide C=O | ~168 | |

| Hydroxamic C=O | ~165 | |

| Aromatic C-O | ~157 | |

| Aromatic C (other) | 120 - 132 | |

| Methoxy OCH₃ | ~56 | |

| Methylene CH₂ | ~42 |

Note: These are estimated values. Actual experimental values may vary.

To unambiguously assign the NMR signals and to study how this compound interacts with other molecules, advanced NMR techniques are employed. hmdb.ca

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, which would confirm the connectivity between the amide NH and the methylene CH₂ protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of the CH₂ and OCH₃ signals in both the ¹H and ¹³C spectra. hmdb.ca

Interaction Studies: Techniques like Saturation Transfer Difference (STD) NMR and chemical shift perturbation (CSP) mapping are invaluable for studying binding events, for instance, with a target protein. By monitoring changes in the NMR signals of the compound upon addition of a binding partner, it is possible to identify the parts of the molecule involved in the interaction and to characterize the binding affinity. analis.com.my

Vibrational Spectroscopy (FT-IR, Raman) of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and studying changes in bond character and conformation. docbrown.info

The FT-IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to its various functional groups. researchgate.net The presence of strong hydrogen bonding capabilities in the molecule (amide and hydroxamic acid groups) would lead to broad and complex bands, particularly in the O-H and N-H stretching regions. hmdb.ca

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxamic Acid | 3200 - 2800 (very broad) | Medium-Strong |

| N-H Stretch | Amide | ~3300 (broad) | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H Stretch | -CH₂-, -OCH₃ | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide | ~1660 | Strong |

| C=O Stretch | Hydroxamic Acid | ~1640 | Strong |

| N-H Bend (Amide II) | Amide | ~1540 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600, 1480 | Medium |

| C-O Stretch | Methoxy, Ether | 1250 - 1020 | Strong |

| N-O Stretch | Hydroxamic Acid | ~960 | Medium |

Note: These are typical ranges. The exact position and shape of peaks can be influenced by the physical state (solid/solution) and intermolecular interactions. researchgate.net

Vibrational spectroscopy is highly sensitive to the molecular environment. Changes in pH, solvent, or binding to a metal ion or a biological macromolecule can induce conformational changes in this compound. These changes would be reflected in the vibrational spectrum. For instance, the coordination of the hydroxamic acid's carbonyl and hydroxyl oxygens to a metal ion would cause significant shifts in the C=O and O-H stretching frequencies. Similarly, the formation of new hydrogen bonds within a protein's active site would alter the N-H and C=O bands of the amide backbone, providing insight into the binding mode. chemicalbook.comnih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy of this compound

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly useful for studying compounds containing chromophores and fluorophores.

The primary chromophore in this compound is the 2-methoxybenzoyl system. The benzene ring and the conjugated carbonyl group are expected to give rise to distinct absorption bands in the UV region. rsc.org Based on data from similar compounds like benzohydroxamic acid, characteristic absorption maxima (λmax) can be predicted. analis.com.myresearchgate.net

Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~200-220 | Benzene Ring |

| π → π | ~260-280 | Benzoyl System |

| n → π* | ~300-320 | Carbonyl Groups |

Note: Values are solvent-dependent. Shifts can occur due to changes in solvent polarity or pH. rsc.org

The interaction of the compound with other molecules can lead to changes in the UV-Vis spectrum. For example, binding to a protein could shift the λmax (hypsochromic or bathochromic shift) or change the molar absorptivity (hyperchromic or hypochromic effect), which can be used to study binding equilibria. rsc.org

Regarding fluorescence, the presence of the aromatic ring suggests that this compound may exhibit fluorescence upon excitation at an appropriate wavelength. The fluorescence properties of aromatic systems can be sensitive to the local environment. rsc.orgnih.gov Therefore, binding events that alter the conformation or electronic environment of the benzoyl group could lead to a detectable change in fluorescence intensity or emission wavelength (quenching or enhancement). This makes fluorescence spectroscopy a potentially powerful tool for probing interactions, provided the compound is sufficiently fluorescent.

Based on a comprehensive search of available scientific literature, there is no specific research data available for the spectroscopic characterization, mass spectrometry-based analysis, molecular adducts, or degradation products of This compound . The search did not yield any empirical studies or datasets pertaining to the absorption, emission, or mass spectrometric behavior of this specific compound.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the prompt's outline. Generating content for the specified sections would require fabricating data, which would violate the core principles of scientific accuracy and providing factual information.

It is important to note that while information may exist for structurally related compounds, such as hippurohydroxamic acid, extrapolating this data to this compound would be scientifically unsound without direct experimental evidence. The presence and position of the methoxy group would significantly influence its chemical and physical properties, including its spectroscopic and mass spectrometric characteristics.

For a scientifically rigorous article on "this compound," original research would need to be conducted to determine its specific analytical properties. Without such research, any attempt to fulfill the request would be speculative and not based on factual evidence.

Molecular Interaction Research of 2 Methoxyhippurohydroxamic Acid

Non-Covalent Interactions in 2-Methoxyhippurohydroxamic Acid Complexes

Non-covalent interactions are paramount in the formation of complexes between this compound and its biological targets. These interactions, while individually weak, collectively contribute to the stability and conformation of the resulting complex.

Hydrogen Bonding Networks

Hydrogen bonds are crucial for the molecular recognition of this compound. The molecule possesses multiple hydrogen bond donor and acceptor sites, including the amide and hydroxamic acid functional groups. These groups can form intricate networks of hydrogen bonds with amino acid residues in a protein's binding site. For instance, the hydroxamic acid moiety can act as both a hydrogen bond donor (from the N-OH group) and an acceptor (at the carbonyl oxygen). Similarly, the amide group has a donor (N-H) and an acceptor (C=O) site. The formation of these hydrogen-bonded networks is a key factor in the stable association of the ligand with its receptor. nih.gov

Hydrophobic Interactions

The nonpolar regions of this compound, namely the phenyl ring and the methoxy (B1213986) group, are significant contributors to its binding affinity through hydrophobic interactions. mdpi.com When the ligand enters a protein's binding pocket, these hydrophobic moieties tend to associate with nonpolar amino acid side chains, such as those of leucine, isoleucine, valine, and phenylalanine. nih.govyoutube.com This association is entropically driven, as it minimizes the disruption of the highly ordered water structure around the nonpolar surfaces, leading to a more stable, lower-energy state. libretexts.org The shape and size of the hydrophobic groups influence the strength of these interactions. libretexts.org

Metal-Ligand Coordination Chemistry (as a ligand in complexes)

A defining characteristic of this compound is the ability of its hydroxamic acid group to act as a chelating agent for metal ions. researchgate.net This is particularly relevant in its interaction with metalloenzymes, where the hydroxamic acid can coordinate with the metal cofactor in the enzyme's active site. researchgate.net The coordination typically involves the two oxygen atoms of the hydroxamic acid moiety, which act as Lewis bases, donating electron pairs to the metal ion, a Lewis acid. youtube.com This bidentate chelation forms a stable five-membered ring with the metal ion, effectively inhibiting the enzyme's catalytic activity. The strength and geometry of this coordination are critical to its function as a metalloenzyme inhibitor.

Advanced Research Directions and Future Perspectives for 2 Methoxyhippurohydroxamic Acid

Development of Next-Generation 2-Methoxyhippurohydroxamic Acid Analogs for Specific Research Applications

The development of next-generation analogs of this compound is a critical research direction aimed at enhancing potency, selectivity, and pharmacokinetic properties. This involves systematic chemical modifications to the core structure to probe structure-activity relationships (SAR). The goal is to design new molecules with tailored activities for specific research applications, such as targeting particular histone deacetylase (HDAC) isoforms or other potential cellular targets.

Research in this area focuses on modifying three key components of the this compound structure: the cap group (the 2-methoxybenzoyl moiety), the linker (the glycine (B1666218) portion), and the zinc-binding group (the hydroxamic acid). Comparative molecular field analysis (CoMFA) and other 3D-QSAR techniques can be employed to build models that correlate specific structural features with biological activity. nih.gov For instance, studies on other complex molecules have shown that altering steric bulk and electrostatic properties can dramatically affect target binding and selectivity. nih.gov By comparing CoMFA models for desired activities versus undesired off-target effects, researchers can guide the synthesis of analogs with improved therapeutic profiles. nih.gov

Key research findings in analog development for similar classes of compounds have demonstrated that:

Cap Group Modifications: Altering the substituents on the aromatic ring can influence the molecule's interaction with the rim of the enzyme's active site, impacting isoform selectivity.

Linker Modifications: The length and rigidity of the linker region are crucial for correctly positioning the cap group and the zinc-binding group within the active site.

Zinc-Binding Group Alternatives: While the hydroxamic acid is a potent zinc chelator, research into alternative zinc-binding groups may yield analogs with different kinetic properties or improved metabolic stability.

| Structural Component | Modification Strategy | Objective for Research Applications |

|---|---|---|

| Cap Group (2-Methoxybenzoyl) | Varying aromatic substituents; Introducing heterocyclic rings | Enhance isoform selectivity (e.g., specific HDACs); Improve cell permeability |

| Linker (Glycine) | Altering length and rigidity; Introducing chiral centers | Optimize positioning in target's active site; Probe conformational requirements |

| Zinc-Binding Group (Hydroxamic Acid) | Exploring alternative chelating moieties (e.g., carboxylates, trifluoromethyl ketones) | Improve metabolic stability; Alter binding kinetics and residence time |

Integration of Multi-Omics Data in this compound Research

To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to the compound. mdpi.com By analyzing the flow of information from genetic predisposition to phenotypic changes, researchers can uncover novel mechanisms of action, identify biomarkers of response, and elucidate pathways of resistance. nih.govnih.gov

Integrated multi-omics analysis can reveal how this compound influences cellular networks beyond its primary targets. mdpi.com For example, proteomic studies can identify changes in protein expression and post-translational modifications, while metabolomic analyses can reveal shifts in cellular metabolism resulting from enzyme inhibition. nih.gov Mass spectrometry-based approaches are central to both proteomics and metabolomics, enabling the identification and quantification of thousands of proteins and metabolites. febscongress.orgresearchgate.net The integration of these datasets, often using sophisticated bioinformatics tools and machine learning algorithms, can help to connect the compound's direct enzymatic inhibition to broader cellular outcomes. nih.govyoutube.com

| Omics Layer | Technology | Research Goal |

|---|---|---|

| Transcriptomics | RNA-Seq | Identify genes whose expression is altered by the compound, revealing affected signaling pathways. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Quantify changes in protein abundance and post-translational modifications (e.g., acetylation) to confirm downstream effects of target inhibition. nih.gov |

| Metabolomics | Mass Spectrometry (GC-MS, LC-MS), NMR | Profile changes in small molecule metabolites to understand the metabolic rewiring of cells in response to treatment. nih.govnih.gov |

| Integrative Analysis | Computational Biology, Machine Learning | Combine datasets to build comprehensive models of the compound's mechanism of action and identify predictive biomarkers. youtube.com |

Methodological Advancements in Characterizing this compound Interactions

Precisely characterizing the interactions between this compound and its biological targets is fundamental to understanding its mechanism of action. Methodological advancements in biophysical techniques are enabling researchers to study these interactions with greater detail and in more physiologically relevant contexts. frontiersin.org These methods can confirm direct target engagement, determine binding affinity and kinetics, and provide structural insights into the binding mode. nih.govnih.gov

A range of biophysical methods can be applied:

Affinity Selection Mass Spectrometry (AS-MS): A powerful tool for primary screening and hit identification, AS-MS detects the binding of ligands to a target protein directly from complex mixtures. nih.gov

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free quantification of binding kinetics (association and dissociation rates) and affinity, offering deep mechanistic insights into the interaction. nih.gov

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature upon ligand binding, providing a rapid and high-throughput method to screen for target engagement. frontiersin.orgnih.gov

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in a single experiment. nih.gov

These techniques are complementary and are often used in combination to validate hits from initial screens and to perform in-depth characterization of lead compounds. nih.gov Future advancements will likely focus on increasing the throughput of these methods and adapting them for use in more complex biological systems, such as living cells.

| Method | Information Provided | Key Advantage |

|---|---|---|

| Affinity Selection Mass Spectrometry (AS-MS) | Binding confirmation, hit identification | High throughput, applicable to complex mixtures. nih.gov |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Real-time, label-free kinetic data. nih.gov |

| Differential Scanning Fluorimetry (DSF) | Target engagement, relative affinity | High-throughput, widely accessible. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Provides a complete thermodynamic profile of binding. nih.gov |

Theoretical Frameworks and Predictive Models for this compound Activity

Computational approaches, including theoretical frameworks and predictive modeling, are becoming indispensable in modern drug discovery. For this compound, these methods can accelerate the design-test-analyze cycle by predicting the activity of novel analogs before they are synthesized. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

The development of a robust QSAR model involves several steps:

Data Collection: Assembling a dataset of compounds with known structures and measured biological activities.

Descriptor Calculation: Using software to calculate a large number of numerical descriptors that represent the physicochemical properties of the molecules. nih.gov

Model Building: Employing machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), or more complex methods like random forests and support vector machines, to build a predictive model. nih.govnih.gov

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds.

By combining chemical structure information with bioactivity data, these models can predict the potential of new designs and prioritize synthetic efforts. nih.govnih.gov Molecular docking studies can further complement QSAR by providing a visual and energetic assessment of how proposed analogs might bind to the target's active site. nih.gov These predictive frameworks not only streamline the optimization process but also provide deeper insights into the structural features that govern the activity of this compound.

| Component | Description | Example for this compound |

|---|---|---|

| Dependent Variable | The biological activity to be predicted. | IC50 value for HDAC inhibition. |

| Independent Variables (Descriptors) | Numerical representations of molecular structure. | Topological indices, electronic properties (e.g., partial charges), steric parameters. |

| Mathematical Algorithm | The method used to create the relationship. | Multiple Linear Regression, Support Vector Machine (SVM), Random Forest. nih.gov |

| Validation Metrics | Statistical measures of the model's performance. | Coefficient of determination (R²), Cross-validated R² (Q²), Predictive R² (R²pred). nih.gov |

Q & A

Q. How can researchers design experiments to evaluate the bioactivity of this compound while controlling for confounding variables?

- Methodological Answer: Use factorial design to isolate variables (e.g., concentration, exposure time). Include negative controls (solvent-only groups) and positive controls (known inhibitors). Normalize cellular assays (e.g., MTT for cytotoxicity) to protein content or cell count. Replicate experiments across multiple cell lines to assess specificity .

Q. What strategies resolve contradictions in published data on the compound’s enzyme inhibition efficacy?

- Methodological Answer: Conduct meta-analyses to identify methodological discrepancies (e.g., assay pH, substrate concentrations). Validate findings using orthogonal assays (e.g., fluorescence quenching vs. calorimetry). Compare results under standardized conditions (e.g., IC50 values at 25°C in Tris buffer) and report confidence intervals .

Q. How can this compound be integrated into drug delivery systems, and what experimental models validate its stability?

- Methodological Answer: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA). Assess release kinetics via dialysis membranes under physiological pH (7.4) and temperature (37°C). Use LC-MS to quantify degradation products over time. Validate biocompatibility in ex vivo organoid models .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., histone deacetylases). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with experimental SPR (surface plasmon resonance) data for affinity measurements .

Data Analysis & Reporting

Q. How should researchers structure datasets for reproducibility in studies involving this compound?

- Methodological Answer: Adhere to FAIR principles: store raw data (spectra, chromatograms) in repositories like Zenodo with DOI assignment. Use standardized metadata templates (e.g., ISA-Tab) to document experimental conditions, instrument parameters, and statistical tests applied .

Q. What statistical methods are appropriate for dose-response studies of this compound?

- Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and power analysis to justify sample sizes .

Ethical & Compliance Considerations

Q. How do researchers ensure ethical compliance when studying novel hydroxamic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.